molecular formula C20H19N3O4 B2677951 Methyl 2-[benzyl-(3-formyl-9-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)amino]acetate CAS No. 1211849-10-3

Methyl 2-[benzyl-(3-formyl-9-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)amino]acetate

Cat. No. B2677951
CAS RN: 1211849-10-3
M. Wt: 365.389
InChI Key: PNANXFIDIUZEMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrido[1,2-a]pyrimidin-2-yl group attached to a benzyl group and an amino acetate group. Further analysis would require more specific information or computational modeling.

Scientific Research Applications

Synthesis and Chemical Properties

  • Research has shown various synthetic pathways and chemical transformations involving related heterocyclic compounds, which highlight the versatility of pyrido[1,2-a]pyrimidin-2-yl derivatives in chemical synthesis. For instance, derivatives of pyrido[1,2-α]pyrimidin-4-one and its derivatives have been synthesized, exploring alternative synthesis methods and reactivities towards acetoacetic esters (H. L. Yale & J. T. Sheehan, 1973)(source). Similar strategies could potentially be applied to the synthesis and functionalization of Methyl 2-[benzyl-(3-formyl-9-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)amino]acetate, providing a foundation for further chemical and pharmacological investigations.

Biological Activities

  • Compounds with structural similarities have been evaluated for their biological activities, including insecticidal and antibacterial potentials. For example, pyrimidine linked pyrazole heterocyclics have been synthesized and assessed for their insecticidal and antimicrobial activities (P. P. Deohate & Kalpana A. Palaspagar, 2020)(source). This indicates the potential of related compounds, such as Methyl 2-[benzyl-(3-formyl-9-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)amino]acetate, to exhibit similar biological effects, warranting further exploration in these areas.

Anticancer Potential

  • Additionally, compounds with pyrimidine moieties have been explored for their anticancer activities. N-(2-Aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, an isotype-selective small molecule histone deacetylase (HDAC) inhibitor, has shown promise in blocking cancer cell proliferation and inducing apoptosis, suggesting a pathway for exploring related compounds in cancer therapy (Nancy Z. Zhou et al., 2008)(source).

Safety and Hazards

This compound is not intended for human or veterinary use and should be handled with appropriate safety precautions in a research setting.

Future Directions

The future directions for research on this compound could involve further exploration of its synthesis, chemical reactions, and potential biological activities. Given the broad range of activities exhibited by similar compounds , there may be potential for the development of new drugs or therapeutic agents.

properties

IUPAC Name

methyl 2-[benzyl-(3-formyl-9-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4/c1-14-7-6-10-23-18(14)21-19(16(13-24)20(23)26)22(12-17(25)27-2)11-15-8-4-3-5-9-15/h3-10,13H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNANXFIDIUZEMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=O)N(CC3=CC=CC=C3)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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